molecular formula C11H12 B2631007 1-Phenylbicyclo[1.1.1]pentane CAS No. 134938-21-9

1-Phenylbicyclo[1.1.1]pentane

Cat. No.: B2631007
CAS No.: 134938-21-9
M. Wt: 144.217
InChI Key: QEWRLQJVHCDTOM-UHFFFAOYSA-N
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Description

1-Phenylbicyclo[1.1.1]pentane is a unique chemical compound characterized by its rigid, three-dimensional structure. The bicyclo[1.1.1]pentane framework is a highly strained system, which imparts unique properties to the compound. The phenyl group attached to this framework further enhances its chemical and physical characteristics, making it an interesting subject for scientific research and industrial applications.

Scientific Research Applications

1-Phenylbicyclo[1.1.1]pentane has found applications in various fields of scientific research:

Mechanism of Action

Target of Action

1-Phenylbicyclo[1.1.1]pentane, a unique chemical compound, has been identified as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This means that this compound can mimic these groups in biological systems, interacting with the same targets and playing a similar role .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets. As a bioisostere, it can replace certain groups in a molecule without significantly altering the overall properties of the molecule . This allows this compound to interact with its targets in a similar manner to the groups it is replacing, leading to similar changes in the biological system .

Biochemical Pathways

This compound can influence various biochemical pathways due to its role as a bioisostere . The exact pathways affected would depend on the specific targets of the compound it is replacing. It’s important to note that 1-phenylbicyclo[111]pentane’s unique structure can add three-dimensional character and saturation to compounds , which may influence how it interacts within these pathways.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its unique structure. It has been found that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, like in this compound, can make a lead oral drug compound “more developable” . This suggests that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially improving bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biological system and the compound it is replacing. It has been documented that bioisosteric replacements with 1-phenylbicyclo[111]pentane can lead to increased or equal solubility, potency, and metabolic stability of lead compounds . This suggests that the introduction of this compound could lead to improved therapeutic outcomes.

Future Directions

The field of BCPs is evolving with new challenges and directions emerging, such as the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors . The difficulty in their large-scale preparation is still a problem, that often outweighs the corresponding derivatives to becoming clinical candidates . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Phenylbicyclo[1.1.1]pentane are largely due to its unique structure. It is known to be a bioisostere of the phenyl ring

Cellular Effects

It is known that bioisosteres of the phenyl ring, such as this compound, can influence cell function

Molecular Mechanism

It is known to be a bioisostere of the phenyl ring , which suggests it may interact with biomolecules in a similar manner

Preparation Methods

The synthesis of 1-Phenylbicyclo[1.1.1]pentane typically involves the construction of the bicyclo[1.1.1]pentane core followed by the introduction of the phenyl group. Two primary synthetic routes are commonly employed:

    Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.

    Radical or Nucleophilic Addition: This approach involves the addition of radicals or nucleophiles across the central bond of [1.1.1]propellane.

Chemical Reactions Analysis

1-Phenylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phenyl-substituted oxidation products.

    Reduction: Reduction reactions typically involve the use of metal hydrides or catalytic hydrogenation, resulting in the formation of reduced phenyl derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Comparison with Similar Compounds

1-Phenylbicyclo[1.1.1]pentane can be compared to other similar compounds, such as:

    Bicyclo[1.1.1]pentane: The parent compound without the phenyl group.

    Cubane: Another highly strained, three-dimensional hydrocarbon.

    Adamantane: A less strained, three-dimensional hydrocarbon.

This compound is unique due to its combination of a highly strained bicyclic framework and a phenyl group, which imparts additional chemical reactivity and potential for biological activity .

Properties

IUPAC Name

1-phenylbicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-2-4-10(5-3-1)11-6-9(7-11)8-11/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWRLQJVHCDTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.28 ml (0.5 e.g.) of iodobenzene were added to a solution of propellane (10 mmol) generated via Procedure B. The solution was transferred into a borosilicate tube and irradiated 1 hr, after which GC analysis of the solution showed three new major peaks. The reaction mixture was reduced in volume, high vacuum applied (40° C./0.2 mm Hg) to remove starting material and 1-iodobicyclo[1.1.1]pentane. After these products were removed, 1-iodo-3-phenylbicyclo[1.1.1]pentane sublimed out of the mixture (40°-50° C./0.2 mm Hg): 1H NMR 2.06 (s, 6H); EIMS, m/z (relative intensity) 77(24), 127(25), 128(100), 143(91). Resublimation produced an analytical sample having mp. 64°-65° C. Recrystallization from penfane at 0° C. gave a gummy solid. The liquid was diluted with pentane and recrystallization at -78° C., giving 1-phenylbicyclo[1.1.1]pentane: The solid, a mixture of 1-phenyl]2]staffane and 3-iodo-3'-phenyl[2]staffane by GCMS, was recrystallized from benzene.
Quantity
1.28 mL
Type
reactant
Reaction Step One
[Compound]
Name
propellane
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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